molecular formula C10H5Cl2N3O B2952936 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde CAS No. 1342231-00-8

4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde

Cat. No. B2952936
CAS RN: 1342231-00-8
M. Wt: 254.07
InChI Key: UGAFQAHNGVSJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde is an organic compound . It is a derivative of 1,3,5-triazine, which is a class of compounds known for their biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral properties .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives, such as this compound, often involves the use of cyanuric chloride . The chloride ions in cyanuric chloride are replaced to give several variants of 1,3,5-triazine derivatives . The synthesis can be done by conventional methods or using microwave irradiation, which gives the desired products in less time, with good yield and higher purity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,3,5-triazine core, which is a six-membered ring containing three nitrogen atoms and three carbon atoms . The triazine ring is substituted at the 4,6-positions with chlorine atoms and at the 2-position with a benzaldehyde group .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, the chloride ions can be replaced with different nucleophiles to give a variety of 1,3,5-triazine derivatives . The aldehyde group can also participate in reactions such as reduction and condensation .

Advantages and Limitations for Lab Experiments

4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde has several advantages for lab experiments. It is a versatile reagent that can be used in various applications, including protein labeling, enzyme inhibition, and drug discovery. This compound is also highly efficient, with a yield of up to 90%. However, there are also some limitations to the use of this compound. It can react with other amino-containing compounds, leading to non-specific labeling. This compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde in scientific research. One potential application is in the study of protein-protein interactions. This compound can be used to label specific proteins, which can then be used to study their interactions with other proteins. Another potential application is in the development of new drugs. This compound can be used to screen for compounds that inhibit the activity of specific enzymes, which can then be developed into drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a versatile reagent that has been widely used in scientific research. It can be synthesized using a simple and efficient method and has several applications in biochemistry and medicinal chemistry. This compound has a mechanism of action based on its ability to react with the amino groups of proteins and enzymes, leading to the formation of stable adducts. It has biochemical and physiological effects on proteins and enzymes and has several advantages and limitations for lab experiments. Finally, there are several future directions for the use of this compound in scientific research, including the study of protein-protein interactions and the development of new drugs.

Synthesis Methods

4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde can be synthesized using a simple and efficient method. The most common synthesis method involves the reaction of 4,6-dichloro-1,3,5-triazine with benzaldehyde in the presence of a catalyst such as sodium acetate. The reaction takes place in a solvent such as acetic acid, and the product is obtained by filtration and recrystallization. The yield of this compound can be as high as 90%, making this method highly efficient.

Scientific Research Applications

4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde has been widely used in scientific research, particularly in the field of biochemistry. It is a useful reagent for the detection and quantification of proteins and enzymes. This compound can be used to label proteins and enzymes with fluorescent tags, which allows for their visualization and quantification. This technique has been used to study the activity of enzymes involved in various biological processes, including metabolism, signaling, and gene regulation.

properties

IUPAC Name

4-(4,6-dichloro-1,3,5-triazin-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O/c11-9-13-8(14-10(12)15-9)7-3-1-6(5-16)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAFQAHNGVSJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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